Exclusive and Significant Nitrosation Reactivity of Gly-Trp Compared to 15 Other Dipeptides
In a comparative study of 16 model dipeptides (all containing a glycyl residue paired with a variable amino acid), Gly-Trp was the only dipeptide found to undergo significant nitrosation under the tested conditions. Other dipeptides, including those with aromatic residues like Gly-Tyr and Gly-Phe, exhibited negligible (0-4%) nitrosation [1].
| Evidence Dimension | Nitrosation |
|---|---|
| Target Compound Data | Significant nitrosation; 25% NO· release after photolysis [1] |
| Comparator Or Baseline | Gly-Lys (4% NO· release), Gly-Phe (4% NO· release), Gly-Tyr (4% NO· release), 12 other dipeptides (0% NO· release) [1] |
| Quantified Difference | At least 6.25-fold higher NO· release compared to the next highest dipeptides |
| Conditions | Photolysis-chemiluminescence analysis; modified Saville assay; differential UV-Vis spectroscopy [1] |
Why This Matters
This exclusive reactivity is critical for researchers investigating NO-mediated signaling, transnitrosation pathways, or developing novel NO-donating therapeutics, where other dipeptides would be inert and unsuitable substitutes.
- [1] Zhang, Y.-Y., Xu, A.-M., Nomen, M., Walsh, M., Keaney, J. F., & Loscalzo, J. (1996). Nitrosation of tryptophan residue(s) in serum albumin and model dipeptides. Biochemical characterization and bioactivity. Journal of Biological Chemistry, 271(24), 14271–14279. https://doi.org/10.1016/S0021-9258(18)46796-8 View Source
